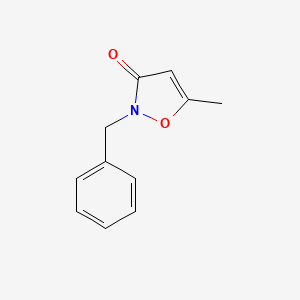

2-benzyl-5-methylisoxazol-3(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

73028-21-4 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-benzyl-5-methyl-1,2-oxazol-3-one |

InChI |

InChI=1S/C11H11NO2/c1-9-7-11(13)12(14-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |

InChI Key |

JNYPOJQDTGBJHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(O1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity Profiles and Transformation Mechanisms of 2 Benzyl 5 Methylisoxazol 3 2h One

Fundamental Reactivity of the Isoxazolone Heterocycle

The isoxazolone ring is characterized by several key reactive features: multiple nucleophilic centers, an acidic proton at the C4 position, and a labile N-O bond. These properties are the foundation for its diverse chemical transformations.

The isoxazol-5-one ring possesses three primary nucleophilic sites: the nitrogen atom at position 2 (N2), the carbon atom at position 4 (C4), and the exocyclic carbonyl oxygen atom. chim.it The lone pair of electrons on the N2 nitrogen allows it to act as a nucleophile, participating in reactions such as N-allylation. chim.it The C4 position, particularly after deprotonation, becomes a potent carbon nucleophile, enabling a wide range of alkylation and condensation reactions. chim.it The exocyclic carbonyl oxygen also exhibits nucleophilic character.

The susceptibility of the isoxazolone ring to electrophilic attack is a crucial aspect of its reactivity. The 4-position is a known site for electrophilic substitution in isoxazoles. reddit.com While the electron-withdrawing nature of the adjacent carbonyl group in isoxazol-5-ones modulates this reactivity, functionalization at C4 is a common theme. Electrophilic aromatic substitution can occur on the heterocyclic ring, although the specific conditions and outcomes depend on the substituents present. reddit.comnih.gov For instance, electrophilic cyclization is a viable route for the synthesis of the isoxazole (B147169) core itself. acs.org

Table 1: Nucleophilic and Electrophilic Centers of the Isoxazolone Ring

| Position/Atom | Type of Reactivity | Common Reactions |

| N2 (Nitrogen) | Nucleophilic | N-Alkylation, N-Acylation, N-Allylation |

| C4 (Carbon) | Nucleophilic (as enolate) | C-Alkylation, Michael Addition, Condensations |

| Exocyclic Carbonyl Oxygen | Nucleophilic | O-Alkylation, O-Acylation |

| C4 (Carbon) | Electrophilic Attack Site | Halogenation, Nitration |

A defining characteristic of the isoxazol-5-one ring is the significant acidity of the proton attached to the C4 carbon. chim.it The pKa of this C4-H bond is comparable to that of carboxylic acids, a consequence of the stabilization of the resulting conjugate base (enolate) through resonance delocalization across the O=C-C=N system. chim.itthieme-connect.com

This high acidity has profound chemical implications. The C4 position can be readily deprotonated by even mild bases to generate a nucleophilic enolate. This intermediate is central to the functionalization of the isoxazolone ring, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Classical synthetic strategies, such as the Knoevenagel condensation with aldehydes or ketones, followed by reduction, rely on the reactivity of this position. chim.it This acidic nature allows isoxazolones to serve as versatile synthons in multicomponent reactions and cascade sequences for the construction of complex molecular architectures. researchgate.netresearchgate.net

The nitrogen-oxygen (N-O) single bond within the isoxazolone ring is relatively weak, with a bond dissociation energy (BDE) of approximately 151 kcal/mol. chim.it This inherent lability makes N-O bond cleavage a key step in many of the reaction cascades and rearrangements that isoxazolones undergo. chim.itresearchgate.net Cleavage of this bond can be initiated by various means, including thermal, photochemical, or chemical methods, such as reduction or catalysis by transition metals. chim.itnih.gov

Upon cleavage, the isoxazolone ring can open to generate highly reactive intermediates. For example, reductive cleavage, often accomplished using reagents like Raney nickel or samarium(II) iodide, can lead to β-hydroxy ketones or related structures. nih.gov Single electron transfer processes can also trigger the N-O bond scission. jst.go.jp The fragmentation is often accompanied by the extrusion of a stable molecule, most commonly carbon dioxide, which provides a thermodynamic driving force for the reaction. chim.it This cleavage is a critical event that precedes the formation of new ring systems and is fundamental to the role of isoxazolones as precursors to aza-heterocycles. chim.itresearchgate.net

Ring Transformation Reactions of Isoxazolones

The unique reactivity of the isoxazolone heterocycle, particularly the lability of the N-O bond, makes it an excellent substrate for ring transformation reactions. These processes allow for the conversion of the five-membered isoxazolone core into a diverse array of other valuable heterocyclic systems.

Isoxazol-5-ones are versatile precursors for a wide range of other heterocycles. chim.it

Azirines: One of the most significant transformations is the ring contraction to form 2H-azirines. This can be achieved through transition-metal catalysis, for instance, using iridium catalysts, in a process that involves decarboxylation. chim.itnih.gov These highly strained azirine intermediates can then be used in further synthetic transformations. acs.org

Pyridines: Several methodologies exist for expanding the isoxazolone ring into pyridines. These transformations can proceed through various mechanisms, including rhodium carbenoid-induced ring expansion followed by rearrangement and oxidation, or inverse electron-demand hetero-Diels-Alder reactions with enamines. rsc.orgnih.govrsc.org Reductive protocols have also been developed for this conversion. chim.it

Oxazoles: The isomerization of isoxazoles to oxazoles is a known transformation that can be facilitated by photochemical methods or base catalysis. rsc.orgorganic-chemistry.org This conversion represents a rearrangement of the heteroatoms within the five-membered ring.

Beyond these examples, isoxazolones can be transformed into other heterocyclic systems such as quinolines, isoquinolines, and piperidines, highlighting their synthetic utility. chim.it

Table 2: Examples of Isoxazolone Ring Transformations

| Starting Material | Reagents/Conditions | Product Heterocycle | Reference |

| Isoxazol-5(4H)-one | Iridium Catalyst, Heat | 2H-Azirine | nih.gov |

| Isoxazole | Vinyldiazomethane, Rhodium Catalyst, Heat | Pyridine | nih.gov |

| Isoxazole | Enamine, TiCl₄(THF)₂, Ti powder | Pyridine | rsc.org |

| Isoxazole | Photochemical Flow Reactor | Oxazole | organic-chemistry.org |

The transformation of isoxazolones into other cyclic structures often proceeds through well-established rearrangement pathways.

Neber Rearrangement: While classically defined as the conversion of a ketoxime O-sulfonate to an α-amino ketone, the core of the Neber rearrangement involves the formation of an azirine intermediate. wikipedia.orgslideshare.net This is highly relevant to isoxazolone chemistry, as isoxazolones can serve as stable precursors to the key 2H-azirine intermediate that is central to this rearrangement. acs.org The reaction is typically base-promoted, involving the formation of a carbanion that displaces a leaving group to form the three-membered azirine ring, which is subsequently hydrolyzed. wikipedia.org

1,5-Hydride Shift: The jst.go.jpnih.gov-hydride shift is a pericyclic reaction that involves the intramolecular transfer of a hydrogen atom. wikipedia.org This mechanism is operative in certain isoxazolone transformations. For example, a tandem reaction sequence involving a Knoevenagel condensation between an isoxazol-5-one and an appropriate aldehyde can be followed by a jst.go.jpnih.gov-hydride shift and subsequent cyclization to generate novel spiro-tetrahydroquinoline scaffolds. chim.itresearchgate.net This cascade process highlights how the initial reactivity of the isoxazolone can trigger subsequent, mechanistically distinct rearrangement steps to build molecular complexity. nih.govfrontiersin.org

Ring-Opening Reactions and Subsequent Functionalization (e.g., Fluorination)

The isoxazole ring, a five-membered heterocycle, is a versatile precursor in organic synthesis due to its ability to undergo ring-opening reactions, leading to a variety of functionalized products. These reactions often proceed under reductive or oxidative conditions, breaking the N-O bond and enabling further chemical transformations.

One notable transformation is the reductive ring-opening of isoxazole derivatives. For instance, the treatment of an isoxazole with a reducing agent can lead to the formation of a β-hydroxyketone or a β-aminoalcohol. A domino process involving deoxygenation followed by reductive opening of the isoxazole ring has been observed, yielding an ethyl (Z)-2-amino-4-oxo-2-pentanoate as the sole product under specific conditions. researchgate.net

Ring-opening reactions can also be initiated by electrophilic agents. For example, the treatment of bicyclic azaarenes with electrophilic fluorinating agents can result in fluorination of an aromatic ring followed by a ring-opening reaction. researchgate.net This type of transformation highlights a novel method for constructing tertiary carbon-fluorine bonds. researchgate.net The reactivity of epoxides, which share the characteristic of ring strain with isoxazoles, provides a parallel for understanding these ring-opening mechanisms. Nucleophilic attack on an epoxide carbon releases ring strain, a principle that also applies to the isoxazole ring. mdpi.com

The selective ring-opening of fluoroalkylidene-oxetanes is directed by the presence of a fluorine atom, allowing for a two-step synthesis of tetrasubstituted fluoroalkenes with controlled geometry. nih.gov This suggests that the strategic placement of fluorine can influence the course of ring-opening reactions in heterocyclic systems. Furthermore, the ring-opening of fluorine-containing 2,3-epoxypropanoates with various nucleophiles proceeds via an SN2 mechanism, primarily affording 2-substituted 3-hydroxyesters. beilstein-journals.org

While direct studies on the fluorination of 2-benzyl-5-methylisoxazol-3(2H)-one are not extensively detailed in the available literature, the principles derived from related heterocyclic systems provide a framework for predicting its behavior. The presence of the benzyl (B1604629) group and the methyl group on the isoxazole ring would likely influence the regioselectivity of the ring-opening and subsequent functionalization reactions.

Specific Chemical Reactions Involving 2-Benzyl-5-methylisoxazol-3(2H)-one

Alkylation and N-methylation are fundamental transformations in organic chemistry, often employed to modify the biological activity and physicochemical properties of molecules. In the context of heterocyclic compounds like 2-benzyl-5-methylisoxazol-3(2H)-one, these reactions can occur at various positions, including the nitrogen atom of the isoxazole ring.

The N-alkylation of amines with alcohols, a common strategy for introducing alkyl groups, is often catalyzed by transition metal complexes. For example, nitrile-substituted N-heterocyclic carbene (NHC) complexes of Iridium(III) and Ruthenium(II) have been shown to be effective catalysts for the N-alkylation of anilines with benzyl alcohols. nih.gov The reaction mechanism typically involves the formation of a metal-hydride species. nih.gov A wide range of anilines bearing either electron-donating or electron-withdrawing substituents can be successfully alkylated. nih.gov

Specifically for 2-benzyl-5-methylisoxazol-3(2H)-one, N-alkylation would involve the introduction of an alkyl group onto the nitrogen atom at the 2-position, displacing the benzyl group or occurring at another reactive site if available. The feasibility and outcome of such a reaction would depend on the specific reagents and conditions employed.

N-methylation, a specific type of alkylation involving the introduction of a methyl group, is also a crucial reaction. Similar to general N-alkylation, N-methylation of amines can be achieved using methanol (B129727) in the presence of suitable catalysts. The aforementioned NHC-Ir(III) and NHC-Ru(II) complexes also catalyze the N-methylation of anilines. nih.gov

While direct experimental data on the alkylation and N-methylation of 2-benzyl-5-methylisoxazol-3(2H)-one is limited in the provided search results, the general principles of these reactions in related heterocyclic systems suggest that such transformations are synthetically accessible. The reactivity of the N-benzyl bond and the potential for competing reactions at other sites would be key considerations in planning such syntheses.

The chemical structure of 2-benzyl-5-methylisoxazol-3(2H)-one presents multiple sites susceptible to reduction and epoxidation, offering pathways to a diverse range of derivatives.

Reduction:

The isoxazole ring itself contains a weak N-O bond that is prone to reductive cleavage. This cleavage can lead to the formation of various acyclic compounds, such as β-aminoenones or γ-amino alcohols, depending on the reducing agent and reaction conditions. The presence of the benzyl group introduces another potential site for reduction. Catalytic hydrogenation, for example, could lead to the cleavage of the N-benzyl bond (debenzylation) or reduction of the phenyl ring, depending on the catalyst and conditions.

Epoxidation:

Epoxidation reactions typically target carbon-carbon double bonds. While the isoxazole ring of 2-benzyl-5-methylisoxazol-3(2H)-one is aromatic in nature, the exocyclic double bond of the carbonyl group could potentially undergo reactions analogous to epoxidation under specific conditions, though this is less common. More relevant is the potential for epoxidation of unsaturated derivatives of this compound. For instance, if an alkenyl substituent were present on the molecule, it would be a prime target for epoxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA).

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic systems. Isoxazolone derivatives, including 2-benzyl-5-methylisoxazol-3(2H)-one, can participate in such reactions, leading to complex molecular architectures.

Intermolecular Cycloaddition:

The most common type of cycloaddition involving isoxazoles is the [3+2] dipolar cycloaddition. In this reaction, the isoxazole ring can act as a 1,3-dipole precursor. Nitrile oxides, often generated in situ from aldoximes or other precursors, readily undergo cycloaddition with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. nih.govrsc.org While 2-benzyl-5-methylisoxazol-3(2H)-one itself is stable, derivatives could be designed to generate a nitrile oxide for subsequent intermolecular cycloaddition.

Intramolecular Cycloaddition:

Intramolecular cycloaddition reactions of isoxazolone derivatives offer a route to fused and bridged heterocyclic systems. nih.gov These reactions typically involve tethering a dipolarophile (an alkene or alkyne) to the isoxazolone core. Upon generation of a 1,3-dipole, such as a nitrile oxide from an oxime precursor, an intramolecular cycloaddition can occur. nih.gov For example, the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes, catalyzed by hypervalent iodine(III) species, affords polycyclic isoxazole derivatives in high yields. nih.gov This strategy has been used to synthesize a variety of fused heterocycles. mdpi.com

A strategic approach has been developed to synthesize spiro heterocyclic skeletons with quaternary carbon stereocenters by reacting isoxazolone derivatives in a DMAP-catalyzed [3+2] cycloaddition. researchgate.net This highlights the potential for creating complex, three-dimensional structures from isoxazolone precursors.

The following table summarizes representative intramolecular cycloaddition reactions of isoxazolone derivatives:

| Starting Material | Reaction Conditions | Product | Yield | Reference |

| 2-Methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one | TBN, Acetonitrile, 100 °C | 4H,6H-Isoxazolo[3',4':3,4]pyrrolo[2,1-b]quinazolin-6-one | 72% | mdpi.com |

| Alkyne-tethered aldoximes | Hypervalent iodine(III) species, m-CPBA, p-TsOH | Polycyclic isoxazole derivatives | Up to 94% | nih.gov |

| Alkene-tethered aldoximes | Hypervalent iodine(III) species, m-CPBA, p-TsOH | Isoxazoline-fused cyclic products | Up to 90% | nih.gov |

Table 1: Examples of Intramolecular Cycloaddition Reactions of Isoxazolone Derivatives

Stability and Degradation Pathways of 2-Benzyl-5-methylisoxazol-3(2H)-one under Various Conditions

The stability of a chemical compound under various conditions is a critical aspect of its chemical profile. For 2-benzyl-5-methylisoxazol-3(2H)-one, its stability is influenced by the inherent properties of the isoxazolone ring and the attached benzyl and methyl groups.

In general, 1,2-benzisoxazoles are thermally stable. thieme-connect.de However, the stability can be affected by substituents. For example, 3-acyloxy derivatives of 1,2-benzisoxazole (B1199462) are known to rearrange at elevated temperatures. thieme-connect.de While 2-benzyl-5-methylisoxazol-3(2H)-one is not a benzisoxazole, the general stability of the isoxazole ring suggests it is reasonably stable under neutral conditions.

The degradation of 2-benzyl-5-methylisoxazol-3(2H)-one can be expected to occur under harsh conditions, such as strong acid or base, or in the presence of reactive chemical species.

Acidic Conditions:

Under strong acidic conditions, the isoxazolone ring may undergo hydrolysis. The N-O bond is susceptible to cleavage, which could lead to ring-opening and the formation of acyclic products. The benzyl group could also be cleaved under certain acidic conditions, particularly in the presence of a strong nucleophile.

Basic Conditions:

In the presence of a strong base, the proton at the 4-position of the isoxazolone ring could be abstracted, forming a carbanion. This could lead to various reactions, including alkylation or condensation. Strong basic conditions could also promote hydrolysis of the isoxazolone ring.

Oxidative and Reductive Conditions:

As discussed in the reactivity sections, the isoxazole ring is susceptible to both oxidative and reductive cleavage. Strong oxidizing agents could lead to the formation of various degradation products. Similarly, strong reducing agents can open the ring.

Metabolic Degradation:

In a biological system, 2-benzyl-5-methylisoxazol-3(2H)-one would be subject to metabolic degradation. The mercapturic acid pathway is a major route for the biotransformation of xenobiotic compounds. tandfonline.com This pathway involves conjugation with glutathione (B108866), followed by a series of enzymatic reactions. tandfonline.com The benzyl and methyl groups could also be sites of metabolic modification, such as hydroxylation, by cytochrome P450 enzymes.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Benzyl 5 Methylisoxazol 3 2h One

Vibrational Spectroscopy for Elucidating Molecular Conformation and Functional Groups

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption (FT-IR) or scattering (FT-Raman) of infrared radiation, it is possible to identify the specific functional groups present in a molecule, as each has a characteristic vibrational frequency.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites the molecule into a higher vibrational state, and the specific frequencies of absorbed radiation are characteristic of the bonds present.

For 2-benzyl-5-methylisoxazol-3(2H)-one, the key functional groups include the carbonyl group (C=O) of the isoxazolone ring, the imine bond (C=N), the aromatic benzyl (B1604629) ring, and aliphatic C-H bonds of the methyl and methylene (B1212753) groups. While specific experimental data for this compound is not detailed in the available literature, a predicted spectrum would feature distinct absorption bands corresponding to the stretching and bending vibrations of these groups.

Key expected vibrational frequencies would include a strong absorption for the C=O stretch, typically found in the region of 1700-1740 cm⁻¹, and a C=N stretching vibration around 1600-1650 cm⁻¹. The benzyl group would be identified by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. Aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. arabjchem.org

Table 1: Predicted FT-IR Peak Assignments for 2-Benzyl-5-methylisoxazol-3(2H)-one

| Predicted Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch (Benzyl) | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₂ & CH₃) | 3000-2850 | Medium |

| Carbonyl C=O Stretch (Lactam) | 1740-1700 | Strong |

| Imine C=N Stretch (Isoxazole Ring) | 1650-1600 | Medium |

Note: The data in this table is predictive and based on characteristic frequencies for the respective functional groups. Experimentally verified data for the specific compound was not available in the searched sources.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a valuable complement to FT-IR. It measures the inelastic scattering of monochromatic light from a laser source. Vibrational modes that are symmetric and involve a change in polarizability, such as C=C and C-C bond stretching, tend to produce strong signals in Raman spectra, whereas polar groups like C=O are often weaker.

For 2-benzyl-5-methylisoxazol-3(2H)-one, an FT-Raman spectrum would be particularly useful for confirming the vibrations of the aromatic ring and the isoxazole (B147169) core. The symmetric stretching of the benzene (B151609) ring, which is often weak in FT-IR, would be expected to give a strong Raman signal. However, specific experimental FT-Raman data for this compound is not available in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei in a magnetic field, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The structure of 2-benzyl-5-methylisoxazol-3(2H)-one suggests the presence of four distinct proton environments.

The protons of the benzyl group would appear as a singlet for the benzylic methylene (CH₂) group and a multiplet for the five aromatic protons of the phenyl ring. The methyl group (CH₃) attached to the isoxazole ring would also produce a singlet. The isoxazole ring itself contains a single proton, which would also be expected to appear as a singlet. While experimentally verified chemical shifts for this specific molecule are not published in the available literature, typical spectral regions can be predicted. hmdb.carsc.org

Table 2: Predicted ¹H NMR Data for 2-Benzyl-5-methylisoxazol-3(2H)-one

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H₅) | 7.20-7.40 | Multiplet | 5H |

| Benzyl (CH₂) | ~5.0 | Singlet | 2H |

| Isoxazole Ring (CH) | ~5.3-5.8 | Singlet | 1H |

Note: This table represents predicted values based on the chemical structure and typical ¹H NMR data for similar functional groups. It does not represent experimentally verified data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, providing information on the total number of carbons and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

For 2-benzyl-5-methylisoxazol-3(2H)-one, a total of 11 distinct carbon signals would be expected in a proton-decoupled ¹³C NMR spectrum. These would correspond to the carbonyl carbon, the three carbons of the isoxazole ring, the methyl carbon, and the six carbons of the benzyl group (one methylene and five in the aromatic ring, with potential overlap for the ortho/meta carbons). The carbonyl carbon would be the most downfield signal. ekb.egekb.egresearchgate.net

Table 3: Predicted ¹³C NMR Data for 2-Benzyl-5-methylisoxazol-3(2H)-one

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| Isoxazole Ring (C=C, C-N) | 100-160 |

| Benzyl (Aromatic C) | 125-140 |

| Benzyl (CH₂) | ~50 |

Note: This table represents predicted chemical shift ranges based on the chemical structure. It does not represent experimentally verified data.

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

While 1D NMR spectra identify the types of protons and carbons present, 2D NMR experiments are essential for establishing the final structure by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In 2-benzyl-5-methylisoxazol-3(2H)-one, COSY would be used to confirm the coupling network within the phenyl ring protons. organicchemistrydata.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals from the methyl, methylene, and phenyl groups to their corresponding carbon signals in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular fragments. It shows correlations between protons and carbons over two to three bonds. For this molecule, key HMBC correlations would be expected between the benzylic (CH₂) protons and the nitrogen-bearing carbon of the isoxazole ring, as well as with the quaternary carbon of the phenyl ring. Correlations from the methyl protons to the carbons of the isoxazole ring would confirm its position.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. A NOESY spectrum could, for instance, show a correlation between the benzylic protons and the ortho protons of the phenyl ring, confirming their proximity. ipb.pt

No specific 2D NMR data for 2-benzyl-5-methylisoxazol-3(2H)-one has been found in the searched literature, but the application of these standard techniques would be indispensable for its complete and unambiguous structural elucidation.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure of 2-benzyl-5-methylisoxazol-3(2H)-one by examining the transitions between different electronic energy levels upon absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions (π→π, n→π)

The UV-Vis spectrum of an organic molecule is dictated by the types of electrons and orbitals present. In 2-benzyl-5-methylisoxazol-3(2H)-one, the presence of π-bonds in the benzyl ring and the isoxazolone ring, as well as non-bonding (n) electrons on the oxygen and nitrogen atoms, gives rise to characteristic electronic transitions. msu.edu The principal transitions observed for such chromophores are π→π* and n→π*. uzh.chuu.nl

π→π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. msu.edu They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths (in the UV region). uzh.ch For 2-benzyl-5-methylisoxazol-3(2H)-one, the conjugated system encompassing the phenyl group and the C=C and C=O bonds within the isoxazolone ring is expected to exhibit intense π→π* absorption. The extent of conjugation directly influences the wavelength of maximum absorption (λmax); greater conjugation shifts the λmax to longer wavelengths. msu.edupearson.com

n→π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the isoxazolone ring, is excited to a π* antibonding orbital. uzh.chresearchgate.net Compared to π→π* transitions, n→π* transitions are of lower energy and therefore appear at longer wavelengths. uzh.ch They are characteristically much weaker in intensity (lower molar absorptivity) because of the poor spatial overlap between the n and π* orbitals. uzh.ch

The polarity of the solvent can influence the positions of these absorption bands. Typically, an increase in solvent polarity causes a bathochromic (red) shift for π→π* transitions and a hypsochromic (blue) shift for n→π* transitions. youtube.com

Table 1: Expected UV-Vis Absorption Data for 2-Benzyl-5-methylisoxazol-3(2H)-one

| Transition Type | Expected Wavelength Range (nm) | Expected Intensity |

|---|---|---|

| π→π* | ~200-280 | High (ε > 1,000) |

Fluorescence Studies of Isoxazolone Derivatives

Fluorescence is the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, many heterocyclic compounds, including certain isoxazole derivatives, exhibit this property. nih.govacs.org The fluorescence capabilities of these compounds are often linked to the rigidity of their structure and the nature of their electronic transitions.

Studies on various isoxazole derivatives have shown that they can serve as fluorescent probes. nih.govmdpi.com The emission spectra are typically red-shifted compared to their absorption spectra (a phenomenon known as Stokes shift). mdpi.com The fluorescence intensity and quantum yield can be significantly affected by the substituents on the isoxazole ring and the surrounding chemical environment. For instance, the introduction of aromatic groups can enhance fluorescence. nih.gov In some cases, isoxazole derivatives have been developed as chemosensors where the fluorescence is quenched or enhanced upon binding to specific ions, such as copper(II). maynoothuniversity.ie

For 2-benzyl-5-methylisoxazol-3(2H)-one, the presence of the benzyl group attached to the nitrogen atom could contribute to its photophysical properties, potentially leading to fluorescent behavior. The emission would likely originate from the lowest singlet excited state (S1) relaxing to the ground state (S0), with the characteristics of this emission depending on the nature of the S1 state (whether it is of n,π* or π,π* character).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound with very high accuracy (typically to four or more decimal places). measurlabs.comresearchgate.net This precision allows for the unambiguous determination of the elemental formula of a molecule, as each formula has a unique exact mass. measurlabs.comrsc.org For 2-benzyl-5-methylisoxazol-3(2H)-one, HRMS would be used to confirm its elemental composition of C₁₁H₁₁NO₂.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element.

Table 2: Theoretical Exact Mass Calculation for 2-Benzyl-5-methylisoxazol-3(2H)-one

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of 189.0790 would definitively confirm the molecular formula of the compound.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). uni-saarland.de This process not only forms a molecular ion (M⁺˙) but also imparts significant excess energy, causing the ion to break apart into smaller, characteristic fragment ions. uni-saarland.despectroscopyonline.com The resulting mass spectrum is a fingerprint of the molecule's structure.

For 2-benzyl-5-methylisoxazol-3(2H)-one (Molecular Weight: 189.21 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak at m/z 189. The fragmentation pattern would likely be dominated by cleavages at the weakest bonds. The most probable fragmentation pathways include:

Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the N-CH₂ bond, which is benzylic and thus relatively weak. This would result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 . This is a very common and characteristic fragment for compounds containing a benzyl group. The other fragment would be a neutral radical of the isoxazolone ring.

Formation of Tropylium (B1234903) Ion: The benzyl cation at m/z 91 often rearranges to the highly stable, aromatic tropylium ion.

Loss of CO: The isoxazolone ring could undergo fragmentation, such as the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion or subsequent fragments.

Ring Fragmentation: Further fragmentation of the isoxazolone ring itself would lead to smaller ions, providing more structural information.

Table 3: Predicted Major Fragments in the EI-MS of 2-Benzyl-5-methylisoxazol-3(2H)-one

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 189 | [C₁₁H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. It provides precise data on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While the specific crystal structure of 2-benzyl-5-methylisoxazol-3(2H)-one is not detailed in the provided search results, analysis of closely related structures, such as 3-benzyl-5-methyl-1,2-benzisoxazole 2-oxide, provides valuable insights into the expected structural features. nih.gov

Molecular Geometry: The isoxazolone ring is expected to be nearly planar. The benzyl group, attached to the nitrogen atom, would be oriented out of the plane of the isoxazolone ring. The dihedral angle between the plane of the isoxazolone ring and the plane of the phenyl ring is a key conformational parameter. nih.gov

Bond Lengths and Angles: The bond lengths within the isoxazolone ring (C-C, C=O, C=N, N-O, C-O) and the benzyl group would conform to standard values for similar heterocyclic and aromatic systems. For instance, the C=O bond would be significantly shorter than the C-O single bonds.

Crystal Packing: In the solid state, molecules of 2-benzyl-5-methylisoxazol-3(2H)-one would be held together by various intermolecular forces. Given the presence of the carbonyl group and aromatic rings, C–H···O hydrogen bonds and π–π stacking interactions between the phenyl rings of adjacent molecules are highly probable. nih.govnih.gov These interactions organize the molecules into a specific three-dimensional lattice.

Table 4: Expected Crystallographic Parameters for 2-Benzyl-5-methylisoxazol-3(2H)-one

| Parameter | Expected Feature |

|---|---|

| Molecular Conformation | Nearly planar isoxazolone ring with a twisted benzyl substituent. |

| Key Bond Lengths (Å) | C=O (~1.21 Å), C-N (~1.38 Å), N-O (~1.40 Å) |

| Intermolecular Interactions | C–H···O hydrogen bonds, π–π stacking |

| Crystal System | Likely monoclinic or orthorhombic, common for such organic molecules. nih.gov |

Conformation and Torsion Angles of the 2-Benzyl-5-methylisoxazol-3(2H)-one Moiety

A definitive analysis of the conformation and key torsion angles of the 2-benzyl-5-methylisoxazol-3(2H)-one molecule relies on experimental data from techniques such as X-ray crystallography or high-level computational chemistry studies. These methods would provide precise measurements of the dihedral angles between the isoxazolone ring, the benzyl group, and the methyl substituent, which are crucial for understanding the molecule's three-dimensional shape and steric profile.

Table 1: Torsion Angles of 2-Benzyl-5-methylisoxazol-3(2H)-one

| Torsion Angle | Value (°) |

| Data Not Available | N/A |

A representative table is shown. Specific values are not available in the searched literature.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)

The study of intermolecular interactions and crystal packing is fundamental to understanding the solid-state properties of a compound. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. It allows for the decomposition of the crystal packing into contributions from different types of intermolecular contacts, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

For various related heterocyclic compounds, Hirshfeld surface analysis has revealed the predominant role of H···H, C···H/H···C, and O···H/H···O contacts in stabilizing the crystal lattice. iucr.orgmdpi.com For example, in the crystal structure of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, H···H interactions account for 48.8% of the Hirshfeld surface. iucr.org In another case, for N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, H···H and H···O/O···H interactions were found to be the most significant, contributing 35.7% and 33.7% respectively. mdpi.com

The presence of a benzyl group and the isoxazolone core in the target molecule suggests the potential for C-H···O hydrogen bonds and possibly π-π interactions involving the phenyl ring. nih.gov However, without the crystallographic information file (CIF) for 2-benzyl-5-methylisoxazol-3(2H)-one, a Hirshfeld surface analysis cannot be performed, and therefore, a quantitative breakdown of its intermolecular contacts cannot be provided.

Table 2: Hirshfeld Surface Analysis of 2-Benzyl-5-methylisoxazol-3(2H)-one

| Interaction Type | Contribution (%) |

| Data Not Available | N/A |

A representative table is shown. Specific values are not available in the searched literature.

Computational and Theoretical Chemistry Studies of 2 Benzyl 5 Methylisoxazol 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the molecular characteristics of isoxazole (B147169) derivatives. These calculations offer insights that are often complementary to experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-benzyl-5-methylisoxazol-3(2H)-one, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G+(d,p)), are used to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and to probe its electronic properties. researchgate.netnih.gov The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. chalcogen.ro

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. chalcogen.roresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy for an electron to jump from the HOMO to the LUMO. researchgate.net For isoxazole derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attacks. nih.gov

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. acs.org The MEP map displays the electrostatic potential on the molecule's surface, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen and nitrogen. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as around hydrogen atoms. nih.gov The MEP map for 2-benzyl-5-methylisoxazol-3(2H)-one would highlight the electronegative oxygen and nitrogen atoms of the isoxazole ring as sites of negative potential, while the hydrogen atoms of the benzyl (B1604629) and methyl groups would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex wave function into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de This analysis helps in understanding charge transfer interactions (delocalizations) between filled donor NBOs and empty acceptor NBOs. researchgate.net

The stabilization energy E(2) associated with these interactions indicates the strength of the delocalization. Larger E(2) values signify stronger interactions. chalcogen.ro NBO analysis also calculates the natural population analysis (NPA), which provides the charge distribution on each atom. This information is crucial for understanding the molecule's polarity and reactivity. For instance, in a related isoxazole structure, NBO analysis revealed the polar nature of C-O bonds. uni-muenchen.de

Table 2: NBO Analysis - Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in the molecule, one can predict which atoms are most likely to participate in different types of reactions. arkat-usa.org This analysis provides a more quantitative measure of local reactivity compared to the qualitative insights from MEP maps.

Theoretical vibrational frequency calculations are performed to complement and aid in the interpretation of experimental infrared (IR) and Raman spectra. These calculations, typically carried out using DFT methods, predict the vibrational modes of the molecule. dergipark.org.tr Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or torsion of bonds.

By comparing the calculated vibrational frequencies and intensities with the experimental spectrum, a detailed assignment of the observed spectral bands can be made. This comparison helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational properties. nih.gov For complex molecules, this theoretical support is often essential for accurate spectral interpretation. researchgate.net

Based on a comprehensive search of available scientific literature, it has been determined that there are no specific computational and theoretical chemistry studies published for the compound 2-benzyl-5-methylisoxazol-3(2H)-one that align with the requested article outline.

Searches for Quantitative Structure-Activity Relationship (QSAR) modeling, including 2D/3D-QSAR, Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and associated validation methodologies (Golbraikh–Tropsha, Roy methods), did not yield any results where 2-benzyl-5-methylisoxazol-3(2H)-one was the subject of analysis.

Similarly, investigations into the availability of Molecular Dynamics (MD) simulations focusing on the conformational dynamics, interactions, and protein-ligand binding stability of 2-benzyl-5-methylisoxazol-3(2H)-one returned no specific research findings.

While the search provided extensive information on the principles and applications of these computational methods to other chemical series, the data required to generate a scientifically accurate and detailed article solely on 2-benzyl-5-methylisoxazol-3(2H)-one is not present in the public domain. Therefore, the creation of the requested article with detailed research findings and data tables for each specified subsection is not possible without fabricating information, which would violate the principles of scientific accuracy.

Molecular Dynamics (MD) Simulations

Ligand Transport and Receptor Channel Analysis

The journey of a ligand from the extracellular space to its binding site within a receptor is a critical step in its mechanism of action. Computational tools have been developed to model and analyze this complex process. Ligand-gated ion channels (LGICs), for instance, are integral membrane proteins with a central pore that regulates ion flow, which is opened by the binding of a neurotransmitter. nih.gov The modulation of these channels can be achieved through binding to various sites on the receptor protein. nih.govresearchgate.net

While specific studies detailing the transport of 2-benzyl-5-methylisoxazol-3(2H)-one through receptor channels are not extensively documented in current literature, the methodologies for such analyses are well-established. Tools like CaverDock are specifically designed for the rapid analysis of ligand transport processes in receptors. muni.cz This software models the movement of a ligand, such as an inhibitor or substrate, from the external environment into a receptor's active site. muni.cz The process involves using programs like CAVER for identifying the transport pathway and a modified molecular docking engine, such as AutoDock Vina, to simulate the ligand's trajectory and estimate the binding energy along this path. muni.cz This approach produces a contiguous trajectory for the ligand and an energetic profile of its transport, offering insights that are significantly faster to obtain than through molecular dynamics simulations. muni.cz

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about binding energy and the key amino acid residues involved in the interaction.

Prediction of Binding Modes and Affinities with Target Biomolecules

Molecular docking studies have been instrumental in predicting how isoxazole derivatives, including those structurally similar to 2-benzyl-5-methylisoxazol-3(2H)-one, bind to various biological targets. These studies calculate the binding affinity, typically expressed in kcal/mol, which indicates the strength of the interaction.

A study on a series of isoxazol-4-carboxa piperidyl derivatives investigated their potential as anti-influenza A agents by targeting the virus nucleoprotein. rsc.org One of the synthesized compounds, ethyl 3-benzyl-5-methylisoxazole-4-carboxylate, is structurally very similar to 2-benzyl-5-methylisoxazol-3(2H)-one. rsc.org

Other research has explored the docking of different 5-methylisoxazole (B1293550) derivatives against a range of biomolecular targets. For example, sulfonamide derivatives containing the 5-methylisoxazol-3-yl moiety have been docked against targets like the insulysin enzyme, penicillin-binding protein 2a of MRSA, and C14α-demethylase of C. albicans. nih.govrsc.org Furthermore, ligands containing the 5-methylisoxazol-3-yl group have been used as controls or reference compounds in docking studies against the main protease of COVID-19 (PDB ID: 6LU7). nih.goviucr.org

The predicted binding affinities for various isoxazole derivatives against different target biomolecules are summarized in the table below.

| Compound/Derivative | Target Biomolecule | Binding Affinity (kcal/mol) |

| (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Insulysin | Not specified |

| Vanillyl-imidazolone derivative (4j) with sulfamethoxazole (B1682508) moiety | Penicillin-binding protein 2a (MRSA) | -10.36 |

| Vanillyl-imidazolone derivative (4g) with sulfamethoxazole moiety | C14α-demethylase (CYP51) of C. albicans | -8.62 |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 |

| N-[(5-Methylisoxazol-3-yl)carbonyl]alanyl-L-valyl-N1-((1R,2Z)-4-(benzyloxy)-4-oxo-1-{[(3R)-2-oxopyrrolidin-3-yl]methyl}but-2-enyl)-L-leucinamide | COVID-19 Main Protease (6LU7) | -8.1 (as control ligand) |

This table presents data for various derivatives containing the isoxazole moiety to illustrate the range of potential biological targets and binding affinities.

Identification of Key Interacting Residues and Binding Site Characteristics

A crucial outcome of molecular docking is the identification of the specific amino acid residues within the target's binding site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are fundamental to the stability of the ligand-receptor complex. cambridgemedchemconsulting.com

For isoxazole derivatives, studies have elucidated these key interactions in detail. In the context of influenza A virus nucleoprotein, the isoxazole ring and adjacent moieties form specific contacts with the protein's binding pocket. rsc.org Similarly, docking studies of sulfonamide-Schiff base derivatives containing the 5-methylisoxazol-3-yl group have identified the key residues in the active sites of their respective targets. nih.govrsc.org

The binding site itself is often a well-formed pocket on the protein surface. nih.gov The characteristics of these pockets, such as their size, shape, and hydrophobicity, determine which ligands can bind effectively. The core of a binding interface is often hydrophobic, while the surrounding rim is more exposed to the solvent. nih.gov Aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) are frequently involved in π-stacking interactions with the aromatic rings of ligands. cambridgemedchemconsulting.com

The table below summarizes the key interacting residues identified in docking studies of various isoxazole derivatives with their protein targets.

| Compound/Derivative | Target Biomolecule | Key Interacting Residues and Interaction Type |

| Isoxazol-4-carboxa piperidyl derivatives | Influenza A Virus Nucleoprotein | Interactions with the binding pocket residues (specific residues not detailed in abstract). rsc.org |

| Vanillyl-imidazolone derivative (4j) | Penicillin-binding protein 2a (MRSA) | Forms strong affinity with the target, suggesting significant interactions with active site residues. rsc.org |

| Vanillyl-imidazolone derivative (4g) | C14α-demethylase (CYP51) of C. albicans | Exhibits minimum binding energy, indicating favorable interactions within the binding site. rsc.org |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine | COVID-19 Main Protease (6LU7) | Docking results suggest interactions with key residues in the active site, leading to binding energies between -5.4 and -8.0 kcal/mol. nih.gov |

| 1-Aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones | 5-Lipoxygenase (5-LO) | The parent structure, 1-phenylperhydro-1,2,4-triazin-3-one, was found to be a selective inhibitor, implying specific interactions within the 5-LO active site. acs.org |

| Benzodiazepinedione derivative | HDM2 | Binds to the target with three benzene-like rings, showcasing multiple aromatic interactions. The binding pocket is characterized by interactions with hydrophobic and aromatic residues. nih.gov |

This table highlights the types of interactions observed for isoxazole-containing compounds and related structures, providing a model for the potential interactions of 2-benzyl-5-methylisoxazol-3(2H)-one.

Chemical Biology and Mechanistic Insights of 2 Benzyl 5 Methylisoxazol 3 2h One Derivatives

Interaction with Molecular Targets

Derivatives of the isoxazolone scaffold have demonstrated significant interactions with a range of molecular targets, including enzymes and nuclear receptors. These interactions are fundamental to their observed biological activities.

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, Insulysin, Tubulin)

Carbonic Anhydrase (CA) Inhibition: The isoxazole (B147169) nucleus, particularly when incorporated into sulfonamide derivatives, is a potent inhibitor of human carbonic anhydrases (hCAs). researchgate.netnih.gov These zinc-containing metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and neuropathic pain. researchgate.netacs.org

Derivatives of 5-amino-isoxazole bearing a benzenesulfonamide (B165840) tail have been shown to be effective inhibitors of several hCA isoforms. researchgate.net For instance, certain 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamides exhibit potent inhibition against the cytosolic isoform hCA II (an antiglaucoma target) and hCA VII (implicated in neuropathic pain), with inhibition constants (Kᵢ) in the nanomolar range. researchgate.net The inhibitory mechanism of these sulfonamide-based compounds typically involves the coordination of the sulfonamide group to the Zn(II) ion within the enzyme's active site. futurevisionsjournal.com

Table 1: Inhibitory Activity of Isoxazole-Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound Series | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |

|---|---|---|---|

| 5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamides | hCA II | 0.5–49.3 nM | researchgate.net |

| 5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamides | hCA VII | 4.3–51.9 nM | researchgate.net |

| N-(5-methyl-isoxazol-3-yl)...benzenesulfonamides | hCA I | Kᵢ = 73.7 µM (for compound 15) | |

| N-(5-methyl-isoxazol-3-yl)...benzenesulfonamides | hCA II | Kᵢ = 87.8 µM (for compound 25) |

This table is interactive. Click on the headers to sort the data.

Insulysin Inhibition: Insulysin, or insulin-degrading enzyme (IDE), is another key target for isoxazole derivatives. A sulfonamide Schiff base derivative, (E)-4-(((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, has been identified as a promising insulysin inhibitor through in silico molecular docking studies. nih.govsemanticscholar.org The binding energy of this compound was found to be comparable to known inhibitors, suggesting a strong potential for insulysin inhibition. semanticscholar.org This activity is significant for the development of therapies for metabolic disorders like diabetes.

Tubulin Polymerization Inhibition: Several isoxazole derivatives have been reported as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for anticancer agents. acs.orgresearchgate.net These compounds often act at the colchicine (B1669291) binding site of tubulin. acs.orgmdpi.com For example, 3,4-diarylisoxazoles designed as analogues of Combretastatin A-4 show significant affinity for the colchicine binding site. acs.org Similarly, linking 3,5-diarylisoxazoles to quinazolinone moieties, which are also associated with tubulin polymerization inhibition, has produced hybrids with potent anticancer activity against various cancer cell lines. researchgate.net

Receptor Agonist/Antagonist Activities (e.g., Farnesoid X Receptor (FXR) Agonism)

The isoxazole scaffold is a cornerstone for the design of potent, non-steroidal agonists for the Farnesoid X Receptor (FXR), a nuclear receptor crucial for regulating bile acid, lipid, and glucose metabolism. mdpi.comnih.gov The discovery of GW4064, a trisubstituted isoxazole, as a potent FXR agonist paved the way for the development of numerous derivatives. researchgate.netnih.gov

These agonists, such as Cilofexor and PX20606, typically feature the isoxazole ring as a central scaffold. mdpi.com Their mechanism involves binding to the ligand-binding domain (LBD) of FXR, which stabilizes a conformation that facilitates the recruitment of coactivator proteins. nih.gov Molecular modeling has shown that the isoxazole ring can form key interactions, such as hydrogen bonds with residues like His447 and π-stacking interactions with Trp469, which are critical for receptor activation. nih.gov The potency of these derivatives is often high, with EC₅₀ values in the nanomolar range, demonstrating their efficacy as FXR agonists. nih.govnih.gov

Table 2: Farnesoid X Receptor (FXR) Agonistic Activity of Isoxazole Derivatives

| Compound | Type | Potency (EC₅₀) | Efficacy (% vs CDCA/GW4064) | Reference |

|---|---|---|---|---|

| GW4064 | Full Agonist | 96.2 ± 62.7 nM | - | nih.gov |

| Compound 20 (GW4064 derivative) | Agonist | 0.30 ± 0.006 µM | 149% (vs CDCA) | nih.gov |

| FXR agonist 3 (Benzimidazole-isoxazole) | Agonist | 13.4 ± 7.9 nM | 51.1 ± 27.6% | nih.gov |

| TERN-101 (LY2562175) | Partial Agonist | 193 nM | - | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Pathways and Biological Systems Modulation

The interaction of isoxazole derivatives with their molecular targets translates into the modulation of complex biological pathways and systems, impacting metabolism, inflammation, and cellular life-or-death processes.

Influence on Lipid Metabolism and Inflammatory Pathways

The potent FXR agonism exhibited by isoxazole derivatives directly impacts lipid metabolism and inflammatory pathways. nih.gov Activation of FXR regulates a suite of genes involved in cholesterol homeostasis, inhibiting hepatic de novo lipogenesis and increasing insulin (B600854) sensitivity. mdpi.com For instance, FXR agonist compound 20 was shown to restore the expression of genes involved in xenobiotic detoxification, such as glucuronosyltransferases (Ugt1a1, Ugt2b1) and sulfotransferase (Sult1a1), and re-establish liver levels of glutathione (B108866) and superoxide (B77818) dismutase (SOD) in models of liver injury. nih.gov

Beyond FXR, other isoxazole derivatives exert anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov The compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole, for example, showed significant inhibitory activity against LOX and COX-2, which are crucial mediators of inflammation and carcinogenesis. researchgate.netnih.gov

Modulating Cellular Processes (e.g., Caspase Expression and Interleukin-2 Release)

Isoxazole derivatives can significantly modulate fundamental cellular processes like apoptosis through their effects on caspase expression. nih.govnih.gov The modulation can be complex and derivative-specific. For example, the compound MZO-2 was found to inhibit the expression of caspases 3, 8, and 9 in Jurkat cells. nih.govnih.gov This inhibition is mechanistically linked to the suppression of T-cell activation, as caspases are essential for the release of Interleukin-2 (IL-2). nih.gov

Conversely, other derivatives, such as MM3 (5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide), have been shown to cause a strong upregulation of caspase expression in Jurkat cells. nih.govnih.gov This pro-apoptotic action, which also involves increases in Fas and NF-κB1 signaling proteins, is thought to be the basis for the immunosuppressive effects observed for this class of compounds. nih.gov Another derivative, RM33, was also found to induce apoptosis through increases in caspase 9, p53, and NF-κB expression. mdpi.com

Role as a Privileged Scaffold in Bioactive Molecule Design

The isoxazole ring system, along with its bioisosteres like benzisoxazole, is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.govresearchgate.net This term denotes a molecular framework that is capable of providing potent and selective ligands for a range of different biological targets. researchgate.net The versatility of the isoxazole scaffold stems from its unique electronic and structural properties, which allow it to participate in various non-covalent interactions with biological macromolecules. taylorandfrancis.com

The widespread application of this scaffold is evident in the diversity of biological activities its derivatives possess, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties. nih.govresearchgate.netresearchgate.net The ability of the isoxazole core to serve as a building block for inhibitors of enzymes like carbonic anhydrase and agonists for nuclear receptors like FXR highlights its privileged status. researchgate.netmdpi.com Its structural rigidity and defined vectoral presentation of substituents make it an ideal template for designing targeted therapies, and its continued prevalence in drug discovery programs suggests that many more applications for this versatile heterocycle will emerge. rsc.orgresearchgate.net

Isoxazolone as a Core Moiety in Synthetic Biomolecules

The isoxazolone ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating its ability to interact with a wide range of biological targets. mdpi.comnih.govrsc.org The unique electronic and structural properties of the isoxazolone moiety make it a versatile building block in the design of synthetic biomolecules. Its utility is often attributed to its capacity to act as a bioisostere for other chemical groups, mimicking their spatial and electronic features to achieve desired biological interactions. researchgate.net

Design of Derivatives with Specific Biological Interaction Profiles

The design of derivatives of 2-benzyl-5-methylisoxazol-3(2H)-one with specific biological interaction profiles is a key strategy in medicinal chemistry. rsc.org By systematically modifying the substituents on the isoxazolone core, researchers can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric hindrance, to optimize its interaction with a given biological target. acs.orgdundee.ac.uk This structure-activity relationship (SAR) approach is fundamental to the development of potent and selective therapeutic agents. acs.orgnih.gov

For instance, the benzyl (B1604629) group at the N2 position and the methyl group at the C5 position of the parent compound can be replaced with a variety of other functional groups to explore the chemical space and identify derivatives with improved activity. nih.govnih.gov Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are often employed to guide the design of new derivatives with predicted enhanced efficacy. acs.orgtandfonline.com These in silico techniques help to prioritize the synthesis of compounds that are most likely to exhibit the desired biological effects, thereby streamlining the drug discovery process. tandfonline.comfrontiersin.org

The following interactive table illustrates how different substituents on the isoxazolone core can influence the biological interaction profile of the resulting derivatives.

| Substituent Position | Substituent Group | Potential Impact on Biological Interaction Profile |

|---|---|---|

| N2-benzyl | p-methoxybenzyl | May increase hydrogen bonding interactions and alter lipophilicity. |

| N2-benzyl | p-chlorobenzyl | Can introduce halogen bonding interactions and increase metabolic stability. |

| C5-methyl | trifluoromethyl | May enhance binding affinity through fluorine interactions and improve metabolic stability. |

| C5-methyl | cyclopropyl | Can introduce conformational rigidity and explore different binding pockets. |

Applications as Ligands in Coordination Chemistry

Isoxazolone derivatives, including 2-benzyl-5-methylisoxazol-3(2H)-one, have garnered interest as ligands in coordination chemistry due to the presence of multiple heteroatoms (nitrogen and oxygen) that can act as donor sites for metal ions. nih.govsciensage.info The ability of these compounds to form stable complexes with a variety of transition metals opens up possibilities for their application in areas such as catalysis, materials science, and bioinorganic chemistry. jocpr.comwisdomlib.org The coordination behavior of isoxazolone-based ligands is influenced by the nature of the metal ion, the substituents on the isoxazolone ring, and the reaction conditions. rsc.org

The formation of metal complexes can significantly alter the physicochemical and biological properties of the isoxazolone ligand. nih.govjocpr.com For example, complexation can enhance the biological activity of the parent ligand or introduce novel catalytic capabilities. sciensage.info The study of these metal complexes provides valuable insights into the fundamental principles of coordination chemistry and can lead to the development of new functional materials and therapeutic agents. wisdomlib.orgresearchgate.net

Synthesis and Characterization of Metal Complexes with Isoxazolone Ligands

The synthesis of metal complexes with isoxazolone ligands typically involves the reaction of a suitable metal salt with the isoxazolone derivative in an appropriate solvent. jocpr.comwisdomlib.org The choice of solvent and reaction conditions, such as temperature and pH, can play a crucial role in determining the structure and composition of the resulting complex. wisdomlib.org A variety of metal ions, including copper(II), nickel(II), cobalt(II), and zinc(II), have been successfully incorporated into complexes with isoxazolone-based ligands. nih.govjocpr.com

The characterization of these newly synthesized metal complexes is essential to determine their structure, composition, and properties. A range of spectroscopic and analytical techniques are employed for this purpose. nih.govresearchgate.net Infrared (IR) spectroscopy can provide information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the donor atoms. tandfonline.com Nuclear Magnetic Resonance (NMR) spectroscopy helps to elucidate the structure of the complex in solution, while UV-Visible spectroscopy can be used to study the electronic properties of the complex. nih.govresearchgate.net Elemental analysis and mass spectrometry are used to confirm the empirical formula of the complex. jocpr.com In many cases, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise coordination geometry around the metal center and the bond lengths and angles within the complex. researchgate.net

The following interactive table summarizes the common techniques used for the characterization of metal complexes with isoxazolone ligands.

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in vibrational frequencies of functional groups. tandfonline.com |

| NMR Spectroscopy | Elucidates the structure of the complex in solution and provides information about the ligand environment. nih.gov |

| UV-Visible Spectroscopy | Investigates the electronic transitions within the complex and can indicate the coordination geometry. wisdomlib.org |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the complex, confirming its composition. jocpr.com |

| Elemental Analysis | Provides the percentage composition of elements in the complex, which helps to determine the empirical formula. jocpr.com |

| Single-Crystal X-ray Diffraction | Provides a definitive three-dimensional structure of the complex in the solid state, including bond lengths and angles. researchgate.net |

Investigating Coordination Modes and Stability of Complexes

The investigation of coordination modes and stability is crucial for understanding the behavior of metal complexes with isoxazolone ligands. sciensage.info Isoxazolone derivatives can coordinate to metal ions in various ways, acting as monodentate or bidentate ligands. researchgate.net In a monodentate fashion, the ligand binds to the metal center through a single donor atom, typically the nitrogen or one of the oxygen atoms of the isoxazolone ring. researchgate.net In a bidentate coordination mode, the ligand binds through two donor atoms simultaneously, forming a chelate ring which often enhances the stability of the complex. nih.govtandfonline.com The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the solvent used. rsc.org

The stability of these metal complexes is a key parameter that influences their potential applications. loc.gov Stability constants (log K) are determined potentiometrically to quantify the strength of the metal-ligand interaction in solution. sciensage.info The Irving-Williams series, which predicts the relative stabilities of complexes with divalent metal ions, is often found to be followed by isoxazolone complexes, with the order of stability typically being Co(II) < Ni(II) < Cu(II) > Zn(II). sciensage.info The thermodynamic parameters of complex formation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can also be determined to provide a more complete understanding of the factors driving complexation. sciensage.info Studies have shown that the stability of these complexes can also be influenced by the ionic strength of the medium. sciensage.info

Catalytic and Material Science Applications of 2 Benzyl 5 Methylisoxazol 3 2h One Derivatives

Utilization as Ligands in Catalytic Systems

While direct catalytic applications of 2-benzyl-5-methylisoxazol-3(2H)-one are not extensively documented in prominent literature, the broader family of isoxazole (B147169) and isoxazolone derivatives has been successfully employed in the design of sophisticated ligands for transition metal catalysis. The principles derived from these studies provide a framework for the potential applications of the title compound.

The design of effective ligands often involves the strategic combination of different heterocyclic units to create multidentate systems that can form stable and active complexes with transition metals. The isoxazol-3-one core can be functionalized to incorporate additional donor atoms, leading to ligands capable of chelating metal centers.

Researchers have successfully synthesized ligands where isoxazole rings are linked to other heterocycles like 1,2,4-triazoles, tetrazoles, and 1,3,4-oxadiazoles. researchgate.net These bi-heterocyclic systems can act as effective ligands for palladium, forming complexes that are catalytically active. researchgate.net The synthesis strategy often involves using isoxazole-3-carbonitriles as precursors, which are then converted into the desired azole derivatives. researchgate.net The nitrogen atoms in the second heterocyclic ring, along with the isoxazole nitrogen or oxygen, can coordinate with the metal ion. This approach allows for the creation of a diverse library of ligands with tunable steric and electronic properties, which are crucial for optimizing catalytic performance.

Another design strategy involves creating conjugates of isoxazoles and triazoles, which have demonstrated enhanced biological and coordination capabilities. researchgate.net The isoxazole ring itself can also be part of a non-coordinating linker in more complex chelating systems, demonstrating its versatility in ligand design. acs.org

Palladium complexes featuring isoxazole-based ligands have shown significant activity in cross-coupling reactions, which are fundamental transformations in organic synthesis. Specifically, these catalysts have been employed in the Suzuki reaction, a powerful method for forming carbon-carbon bonds. researchgate.net

A key advantage of some of these palladium-isoxazole complexes is their high efficacy in aqueous or aqueous-alcohol media. researchgate.netresearchgate.net This "green chemistry" approach is highly desirable as it reduces the reliance on volatile and often toxic organic solvents. The catalysts have demonstrated high turnover numbers (TON), indicating their robustness and ability to facilitate many catalytic cycles before deactivation. researchgate.net The development of such water-compatible catalytic systems is a significant step towards more sustainable chemical manufacturing processes. While these examples utilize the broader isoxazole scaffold, they underscore the potential of isoxazolone derivatives, including 2-benzyl-5-methylisoxazol-3(2H)-one, to serve as platforms for new, efficient catalysts.

Advanced Functional Materials Incorporating the Isoxazolone Scaffold

The isoxazolone scaffold, a key structural component of 2-benzyl-5-methylisoxazol-3(2H)-one, is increasingly being recognized for its potential in the development of advanced functional materials. The inherent chemical reactivity and electronic properties of the isoxazolone ring system allow for its incorporation into a variety of materials designed for specific technological applications. Research in this area is exploring the use of isoxazolone derivatives in fields such as photo-responsive materials, liquid crystals, and dye-sensitized solar cells.

The versatility of the isoxazolone core allows for the synthesis of derivatives with tailored properties. For instance, the condensation reaction of β-ketoesters with hydroxylamine (B1172632) and various aldehydes can produce a range of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net This synthetic flexibility is crucial for tuning the electronic and optical characteristics of the resulting materials.

One area of significant interest is the development of photochromic materials, which change their color upon exposure to light. Isoxazole derivatives are among the classes of compounds investigated for such applications. nih.gov The ability to undergo reversible structural changes when irradiated makes them suitable for use in smart windows, optical data storage, and molecular switches. For example, the synthesis of 4-(furan-2-ylmethylene)-3-methylisoxazol-5(4H)-one has been reported as a building block for photo-responsive polymers. This suggests that the isoxazolone scaffold can be functionalized to create materials that respond to light stimuli.

Another promising application of isoxazolone derivatives is in the field of liquid crystals. The rigid, planar structure of the isoxazolone ring can be incorporated into calamitic (rod-shaped) or discotic (disc-shaped) molecules that exhibit liquid crystalline phases. tandfonline.com These materials have ordered molecular arrangements while maintaining fluidity, making them essential components in display technologies. The synthesis of new liquid crystalline compounds containing isoxazole rings has demonstrated the potential for creating materials with specific mesophase behaviors, such as nematic and smectic phases. mdpi.com